molecular formula C8H7NO B1322566 3-Hydroxy-2-methylbenzonitrile CAS No. 55289-04-8

3-Hydroxy-2-methylbenzonitrile

Cat. No.: B1322566
CAS No.: 55289-04-8
M. Wt: 133.15 g/mol
InChI Key: BQAMEYNBQIHQPO-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylbenzonitrile is an organic compound with the molecular formula C8H7NO It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, with a methyl group (-CH3) at the second position

Synthetic Routes and Reaction Conditions:

  • From 3-Methoxy-2-methylbenzonitrile:

      Reagents: Boron trichloride, tetra-n-butylammonium iodide

      Solvent: Dichloromethane

      Conditions: The reaction is carried out at -78°C, followed by room temperature for 3 hours.

  • From 3-Bromo-2-methylphenol:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-methylbenzamide.

    Reduction: The nitrile group can be reduced to form an amine group, resulting in 3-hydroxy-2-methylbenzylamine.

    Substitution: The hydroxyl group can undergo substitution reactions to form various ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2-Methylbenzamide

    Reduction: 3-Hydroxy-2-methylbenzylamine

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylbenzonitrile depends on its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

    3-Hydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and interactions.

    2-Methylbenzonitrile:

    3-Methoxy-2-methylbenzonitrile: Contains a methoxy group instead of a hydroxyl group, influencing its reactivity and biological activity.

Uniqueness: 3-Hydroxy-2-methylbenzonitrile is unique due to the presence of both hydroxyl and nitrile groups on the benzene ring, along with a methyl group. This combination of functional groups provides distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

3-hydroxy-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAMEYNBQIHQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626957
Record name 3-Hydroxy-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55289-04-8
Record name 3-Hydroxy-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methoxy-2-methylbenzonitrile [(1 g, 6.79 mmol) U.S. Pat. No. 5,965,766, p 6] and tetra nbutyl ammonium iodide (4.12 g, 17 mmol) in dichloromethane (15 mL) was cooled to −78° C. and purged with nitrogen. Boron trichloride (1M in dichloromethane, 17 mL, 17 mmol) was added dropwise and the mixture was stirred for 15 minutes at −78° C. and at room temperature for 3 hours. The reaction mixture was quenched with water, stirred for 30 minutes and concentrated in vacuo. The aqueous residue was extracted with diethyl ether and the organic solution was washed with water (×5), dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a brown solid in 91% yield, 826 mg. 1H NMR (400 MHz, CDCl3) δ: 2.20 (s, 3H), 7.10 (m, 1H), 7.20 (d, 1H), 10.10 (s, 1H); LRMS APCI m/z 132 [M−H]−
Quantity
0 (± 1) mol
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reactant
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4.12 g
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reactant
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17 mL
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reactant
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15 mL
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solvent
Reaction Step Four
Yield
91%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-methylphenol (20.0 g) in DMF (250 mL) were added copper(I) cyanide (19.0 g) and tetrakis(triphenylphosphine)palladium(0) (3.70 g), and the mixture was heated with stirring at 120° C. for 16 hr under nitrogen atmosphere. The reaction mixture was poured into water, and the mixture was filtered. The filtrate was extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was washed with tert-butyl methyl ether to give the title compound (7.00 g).
Quantity
20 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
19 g
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reactant
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Quantity
250 mL
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solvent
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3.7 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A further process starts from 3-chloro-2-methylphenol (Cresp et al., J. Chem. Soc. Perkin Trans.1, 2435(1974)). This is reacted with copper(I) cyanide in pyridine at boiling heat to give 3-hydroxy-2-methylbenzonitrile. In the second stage, the nitrile is hydrolyzed to 3-hydroxy-2-methylbenzoic acid (2) in 18 hours in a boiling mixture of water, glacial acetic acid and concentrated sulfuric acid. The first stage of this process has the significant disadvantage that very toxic copper(I) cyanide is employed--under the reaction conditions toxic hydrogen cyanide gas can escape from the reaction mixture. Harmful pyridine is employed as a solvent. The reaction is distinguished by difficult working up and a high yield of toxic salts. In the second stage (amide hydrolysis), a very long reaction time is necessary. At the very high reaction temperatures, the acidic reaction medium is very corrosive to the materials customarily employed in chemical plants.
Quantity
0 (± 1) mol
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copper(I) cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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